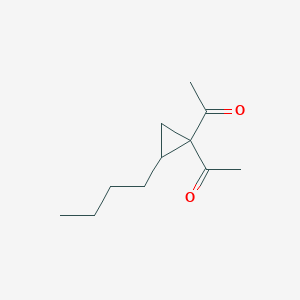
1,1'-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The cyclopropane ring imparts unique chemical properties, making it a subject of scientific research.
准备方法
The synthesis of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Butyl Substitution:
Ethanone Formation: The final step involves the formation of the ethanone groups through a series of oxidation and reduction reactions.
Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the synthesis process.
化学反应分析
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and specialty chemicals.
作用机制
The mechanism by which 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1,1-dicarboxylic acid: This compound has two carboxylic acid groups attached to the cyclopropane ring, making it more acidic and reactive.
Cyclopropylmethyl ketone: This compound contains a cyclopropane ring attached to a methyl ketone group, exhibiting different reactivity and stability compared to 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one).
The uniqueness of 1,1’-(2-Butylcyclopropane-1,1-diyl)di(ethan-1-one) lies in its specific substitution pattern and the presence of ethanone groups, which impart distinct chemical and physical properties.
属性
CAS 编号 |
90284-94-9 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
1-(1-acetyl-2-butylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-10-7-11(10,8(2)12)9(3)13/h10H,4-7H2,1-3H3 |
InChI 键 |
SNUDIOJWVQJRGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC1(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
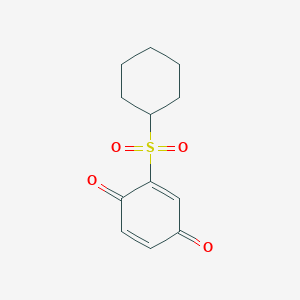
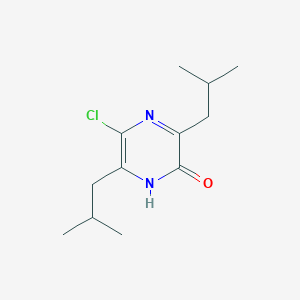
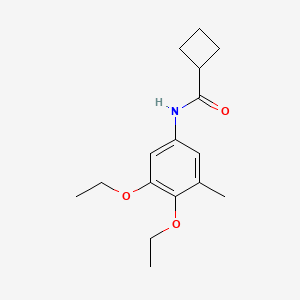

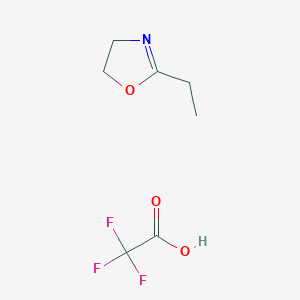
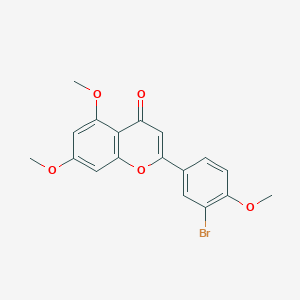
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
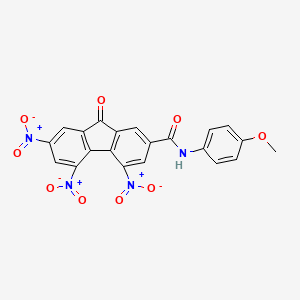

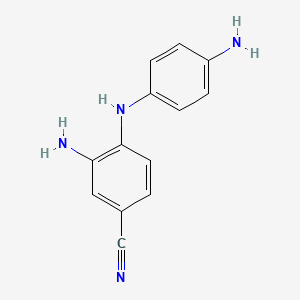

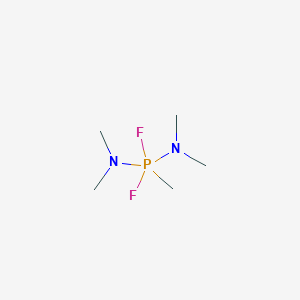
![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
